
Potassium (1-phenylvinyl)trifluoroborate
Vue d'ensemble
Description
Potassium (1-phenylvinyl)trifluoroborate is a chemical compound with the molecular formula C8H7BF3K and a molecular weight of 210.0 . It is a solid substance that is used for research purposes .
Synthesis Analysis
Potassium trifluoroborates, including Potassium (1-phenylvinyl)trifluoroborate, are synthesized by hydroboration or C-B coupling reactions . They are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Molecular Structure Analysis
The molecular structure of Potassium (1-phenylvinyl)trifluoroborate consists of a phenylvinyl group (C8H7) attached to a trifluoroborate group (BF3) and a potassium ion (K) .Chemical Reactions Analysis
Potassium (1-phenylvinyl)trifluoroborate is a versatile organometallic reagent used as a vinylating agent in the presence of palladium catalysts . It is an air- and water-stable potassium organotrifluoroborate that can be utilized in coupling reactions under relatively mild conditions .Physical And Chemical Properties Analysis
Potassium (1-phenylvinyl)trifluoroborate is a solid substance that should be stored at room temperature . It has a melting point of 110-120° C .Applications De Recherche Scientifique
Suzuki Cross-Coupling Reactions
Potassium alkenyltrifluoroborates, including potassium (1-phenylvinyl)trifluoroborate, are utilized in Suzuki cross-coupling reactions. These reactions involve the palladium-catalyzed coupling of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates, yielding products readily and with good yields. The trifluoroborates are noted for their stability in air and moisture, making them suitable for indefinite storage. This process tolerates a variety of functional groups, expanding its utility in synthetic organic chemistry (Molander & Rivero, 2002).
Metalation of Aryl Bromides
In another application, potassium trifluoroborate moieties attached to aryl bromides have been subjected to lithium-halogen exchange reactions. These reactions, conducted at low temperatures using alkyllithium reagents, demonstrate the versatility of potassium (1-phenylvinyl)trifluoroborate in forming various electrophilic products, notably alcohols, under optimized conditions. This showcases the compound's potential in creating complex organic molecules (Molander & Ellis, 2006).
Spectroscopic Studies and Characterization
Potassium (1-phenylvinyl)trifluoroborate has also been the subject of spectroscopic studies to understand its structural and electronic properties. For instance, Fourier Transformed Infrared (FT-IR), Raman, and UV–Visible spectroscopies, alongside Density Functional Theory (DFT) calculations, have been employed to characterize its structure and behavior in different media. Such studies provide insights into the compound's reactivity, stability, and interaction with solvents, which are crucial for its application in various chemical syntheses (Iramain et al., 2020).
Improved Synthesis Methods
Research has also focused on developing improved synthesis methods for potassium (1-phenylvinyl)trifluoroborate and related compounds. These methods aim to enhance the yields, reduce the reaction times, and minimize the environmental impact of chemical syntheses. By optimizing reaction conditions and catalysts, researchers have been able to increase the efficiency and scalability of producing potassium (1-phenylvinyl)trifluoroborate, making it more accessible for various research and industrial applications (Molander & Hoag, 2003).
Safety And Hazards
Potassium (1-phenylvinyl)trifluoroborate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
potassium;trifluoro(1-phenylethenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3.K/c1-7(9(10,11)12)8-5-3-2-4-6-8;/h2-6H,1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIUZJSRPCZKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)C1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718662 | |
| Record name | Potassium trifluoro(1-phenylethenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (1-phenylvinyl)trifluoroborate | |
CAS RN |
852626-70-1 | |
| Record name | Potassium trifluoro(1-phenylethenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



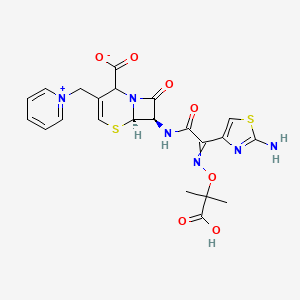

![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)
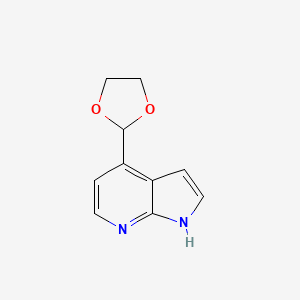
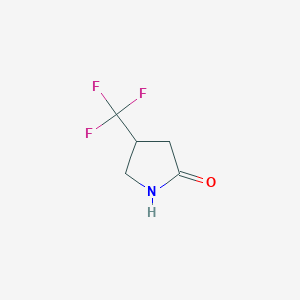
![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)
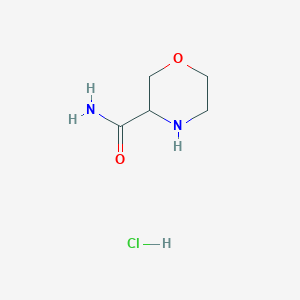
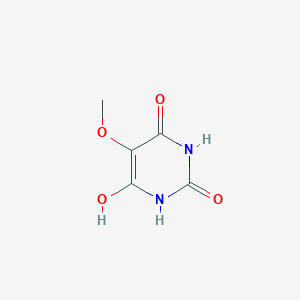
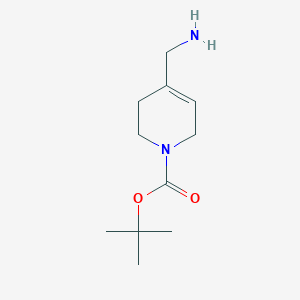

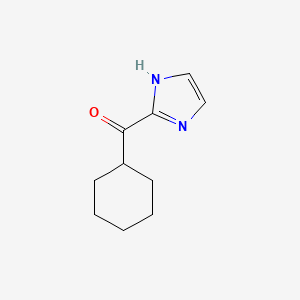
![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate](/img/structure/B1456515.png)
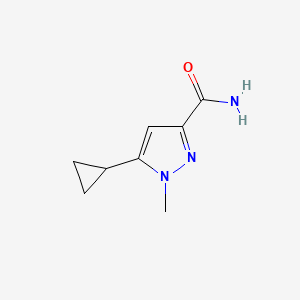
![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)